2-(3,4-Dimethylphenyl)azepane oxalate

Description

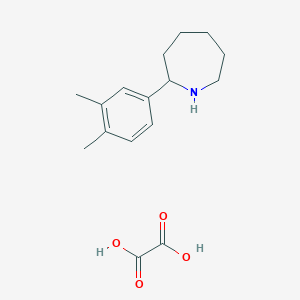

2-(3,4-Dimethylphenyl)azepane oxalate (CAS: 1177347-92-0) is a synthetic organic compound with the molecular formula C₁₆H₂₃NO₄ and a molecular weight of 293.36 g/mol . It is an oxalate salt derivative of the azepane scaffold substituted with a 3,4-dimethylphenyl group. The compound has been cataloged as a research chemical with a minimum purity of 95%, though commercial availability is currently listed as discontinued by suppliers such as Biosynth . Limited data on its physical properties (e.g., melting point, solubility) or pharmacological activity are disclosed in public records, and its primary documented use is restricted to laboratory applications .

Properties

Molecular Formula |

C16H23NO4 |

|---|---|

Molecular Weight |

293.36 g/mol |

IUPAC Name |

2-(3,4-dimethylphenyl)azepane;oxalic acid |

InChI |

InChI=1S/C14H21N.C2H2O4/c1-11-7-8-13(10-12(11)2)14-6-4-3-5-9-15-14;3-1(4)2(5)6/h7-8,10,14-15H,3-6,9H2,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

RKPAYVVFHCCEGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CCCCCN2)C.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The 3,4-dimethylphenyl group in this compound introduces steric bulk and moderate lipophilicity compared to unsubstituted phenyl analogs (e.g., 2-phenylazepane). This substitution pattern may influence receptor binding kinetics or metabolic stability, though specific data are absent in the provided evidence.

- Halogenated derivatives (e.g., 4-chlorophenyl) prioritize increased membrane permeability, whereas methoxy groups (e.g., 2-methoxyphenyl) could modulate electronic effects or metabolic pathways .

Salt Form :

- The oxalate salt in this compound likely enhances aqueous solubility compared to freebase forms, a common strategy for improving compound handling in vitro. Citrate or hydrochloride salts (seen in analogs) offer alternative solubility and stability profiles .

Preparation Methods

Azepane Ring Construction

Azepanes are seven-membered nitrogen heterocycles. The synthesis of substituted azepanes, including 2-arylazepanes, typically involves:

- Cyclization of aminoalkyl precursors : Starting from aminoalkyl chains bearing aryl substituents, intramolecular cyclization under basic or acidic conditions forms the azepane ring.

- Reductive amination or nucleophilic substitution : Arylation at the 2-position can be achieved by nucleophilic substitution of a suitable leaving group on the azepane ring or by reductive amination of 3,4-dimethylbenzaldehyde with azepane or its precursors.

Research findings indicate that late-stage oxidation or functionalization of tetrahydroazepines can yield oxo-azepines, which are structurally related to azepanes and can be precursors or intermediates in azepane synthesis.

Arylation with 3,4-Dimethylphenyl Group

Preparation of Oxalate Salt of 2-(3,4-Dimethylphenyl)azepane

Oxalate Salt Formation

The oxalate salt is formed by reacting the free base azepane derivative with oxalic acid or its esters. Common methods include:

- Direct acid-base reaction : Mixing the azepane amine with oxalic acid in a suitable solvent (e.g., ethanol, water) to precipitate the oxalate salt.

- Use of oxalyl chloride or oxalic acid esters : Activation of oxalic acid derivatives to form oxalate esters, which then react with the amine to form the salt or amide derivatives.

Dimethyl Oxalate as a Reagent

Dimethyl oxalate is a key reagent for oxalate ester formation and can be synthesized via:

- Oxidative carbonylation of methanol catalyzed by palladium complexes.

- Esterification of oxalic acid with methanol using sulfuric acid as a catalyst.

Dimethyl oxalate can be used to prepare oxalate esters that react with amines to form oxalate salts or amide derivatives.

Detailed Preparation Procedure (Hypothetical Based on Literature)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Preparation of 3,4-dimethylphenyl azepane | 3,4-dimethylbenzaldehyde + azepane precursor, reductive amination or Grignard reaction | Formation of 2-(3,4-dimethylphenyl)azepane core | Moderate to high yield; purification by chromatography |

| 2. Formation of oxalate salt | 2-(3,4-dimethylphenyl)azepane + oxalic acid in ethanol or water | Stirring at room temperature or mild heating to precipitate oxalate salt | High yield; salt crystallizes out, purified by recrystallization |

| 3. Optional esterification | Reaction with dimethyl oxalate under Pd catalysis if ester derivatives needed | Formation of oxalate esters or amides | Selectivity depends on catalyst and conditions |

Research Findings and Optimization

- Catalysts : Palladium catalysts (e.g., PdCl2, Pd(OAc)2) are effective in oxidative carbonylation to produce dimethyl oxalate, which can be used for oxalate salt formation.

- Reaction conditions : Mild temperatures (room temperature to 100 °C) and atmospheric to moderate pressures are typical for salt formation; esterification may require higher temperatures and controlled atmosphere.

- Purification : Column chromatography and recrystallization from solvents like ethanol, ethyl acetate, or diethyl ether are standard for isolating pure compounds.

- Yields : Oxalate salt formation generally yields 60–95% pure product depending on reaction scale and purification.

Summary Table of Preparation Methods

| Preparation Stage | Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Azepane core synthesis | Reductive amination / Grignard reaction | 3,4-dimethylbenzaldehyde, azepane precursor, Mg reagent | 0–25 °C, inert atmosphere | 50–85 | Requires purification by chromatography |

| Oxalate salt formation | Acid-base reaction | Oxalic acid, ethanol/water | RT to 60 °C, stirring 1–4 h | 70–95 | Salt precipitates, easy isolation |

| Oxalate ester synthesis | Oxidative carbonylation | Methanol, CO, Pd catalyst | 80–120 °C, atmospheric pressure | 60–90 | Requires removal of water to prevent hydrolysis |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3,4-Dimethylphenyl)azepane oxalate, and how can its structural identity be confirmed?

- Synthesis : Use a nucleophilic substitution reaction between azepane and 3,4-dimethylphenyl bromide under reflux in anhydrous tetrahydrofuran (THF) with a catalytic base (e.g., K₂CO₃). Purify the free base via column chromatography (silica gel, ethyl acetate/hexane gradient) and convert to the oxalate salt by titration with oxalic acid in ethanol.

- Characterization : Confirm structure via single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement . Validate purity with ¹H/¹³C NMR (DMSO-d₆, 400 MHz) and high-resolution mass spectrometry (HRMS, ESI+ mode).

Q. How can researchers assess the purity of this compound, especially residual solvents?

- Method : Employ reverse-phase HPLC (C18 column, 5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Use a gradient of 0.1% trifluoroacetic acid in water and acetonitrile (5% to 95% over 30 min). For residual solvents (e.g., triethylamine), follow USP guidelines with gas chromatography (GC-FID) using a DB-624 column and helium carrier gas .

- Data Interpretation : Compare retention times and peak areas against USP-grade reference standards.

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported pharmacological activity data for 2-(3,4-Dimethylphenyl)azepane derivatives?

- Approach :

Replicate assays : Test the compound in multiple cell lines (e.g., HEK-293, SH-SY5Y) under standardized conditions (pH 7.4, 37°C).

Orthogonal assays : Combine radioligand binding studies (e.g., ³H-labeled antagonists) with functional assays (cAMP accumulation or calcium flux).

Control for stereochemistry : Use chiral HPLC to isolate enantiomers and test activity separately.

- Rationale : Structural analogs like Eltrombopag Olamine show activity dependence on substituent positioning and stereochemistry .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodology :

Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into homology models of target receptors (e.g., GPCRs).

Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (CHARMM36 force field) for 100 ns to assess stability.

Free energy calculations : Apply MM-GBSA to estimate binding affinities.

- Validation : Cross-reference results with experimental IC₅₀ values from radioligand assays.

Q. What are the stability challenges for this compound under varying storage conditions, and how can they be mitigated?

- Stability Studies :

- Thermal stability : Store samples at -20°C, 4°C, and 25°C for 6 months. Analyze degradation via LC-MS.

- Photostability : Expose to UV light (320–400 nm) for 48 hours and monitor photodegradation products.

- Mitigation : Use amber vials for storage and add antioxidants (e.g., 0.1% BHT) to aqueous solutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.